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Compound of Interest

Compound Name: 2-Bromoimidazo[1,2-AJpyrazine

Cat. No.: B7963593

An In-depth Technical Guide to 2-Bromoimidazo[1,2-a]pyrazine

Abstract

This technical guide provides a comprehensive overview of 2-Bromoimidazo[1,2-a]pyrazine,
a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug
development. The imidazo[1,2-a]pyrazine scaffold is a privileged structure, analogous to
purines, and is found in numerous bioactive molecules. This document details the core
structure, physicochemical properties, synthesis, and chemical reactivity of the 2-bromo
derivative. Particular emphasis is placed on its role as a versatile synthetic intermediate,
enabled by the strategic placement of the bromine atom for cross-coupling reactions. We will
explore its applications as a foundational building block in the synthesis of compound libraries
for targeting various diseases, supported by experimental protocols and mechanistic insights.

The Imidazo[1,2-a]Jpyrazine Scaffold: A Privileged
Core in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system is a fused heterocyclic scaffold that has garnered
substantial attention in pharmaceutical research. Its structural similarity to naturally occurring
purines allows derivatives to interact with a wide range of biological targets, often acting as
mimics or antagonists. This scaffold is a key component in molecules exhibiting diverse
pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral
properties.[1]
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The versatility of the imidazo[1,2-a]pyrazine core makes it a valuable template in modern drug
discovery.[1][2][3] The development of synthetic routes to functionalize this core at various
positions is crucial for probing structure-activity relationships (SAR) and optimizing drug
candidates. The introduction of a bromine atom, as in 2-Bromoimidazo[1,2-a]pyrazine,
provides a highly valuable "handle" for synthetic chemists to elaborate the core structure
through a variety of powerful chemical reactions.

Core Structure and Physicochemical Properties
Molecular Structure

2-Bromoimidazo[1,2-a]pyrazine is a bicyclic aromatic compound composed of a pyrazine ring
fused to an imidazole ring. The bromine atom is substituted at the C2 position of the imidazole
ring.

Caption: Chemical structure of 2-Bromoimidazo[1,2-a]pyrazine.

Physicochemical Properties

The key identifiers and properties of 2-Bromoimidazo[1,2-a]pyrazine are summarized below.

Property Value Reference(s)
IUPAC Name 2-bromoimidazo[1,2-a]pyrazine  [4]

CAS Number 944896-33-7 [41[5]
Molecular Formula CeHaBrNs [41[5]
Molecular Weight 198.02 g/mol [4115]
Appearance Solid

Purity Typically 297% [4]

SMILES BrC1=CN2C=CN=CC2=N1 [4]

Storage Conditions Sealed in dry, 2-8°C [6]

Synthesis and Mechanistic Insights
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General Synthetic Route

The construction of the imidazo[1,2-a]pyrazine core is most commonly achieved via a
condensation reaction. While various methods exist for the synthesis of the parent scaffold, the
direct synthesis of 2-bromo substituted analogues often follows a predictable pathway.[7] A
classical and effective approach involves the condensation of an aminopyrazine with an a-
halocarbonyl compound.[7]

For 2-Bromoimidazo[1,2-a]pyrazine, the synthesis typically involves the reaction of 2-
aminopyrazine with a 2,2-dihaloacetaldehyde derivative or equivalent, followed by cyclization. A
more direct and widely used method for creating substituted imidazo[1,2-a]pyrazines involves
the condensation of an appropriately substituted 2-aminopyrazine with an a-bromo aryl ketone.

[7]

Condensation Reaction
(Solvent: e.g., Methanol)

ntramolecular Cyclization
(Heat or Base catalysis)

Purification
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Caption: General workflow for the synthesis of imidazo[1,2-a]pyrazines.

Experimental Protocol: Synthesis of 3-
Bromoimidazo[1,2-a]pyrazine (lllustrative Example)

While a specific protocol for the 2-bromo isomer is proprietary to manufacturers, a published
method for the analogous 3-bromo isomer provides insight into the experimental conditions.
This can be adapted by selecting appropriate starting materials.

Reaction: Imidazo[1,2-a]pyrazine with N-Bromosuccinimide (NBS).

» Dissolution: Dissolve imidazo[1,2-a]pyrazine in a suitable solvent such as chloroform or
acetonitrile.

o Reagent Addition: Slowly add one equivalent of N-Bromosuccinimide (NBS) to the solution at
room temperature.

o Reaction Monitoring: Stir the mixture and monitor the reaction progress using Thin Layer
Chromatography (TLC) until the starting material is consumed.

e Workup: Upon completion, quench the reaction with a saturated solution of sodium
bicarbonate.

o Extraction: Extract the product into an organic solvent like ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be further purified
by column chromatography to yield the pure bromo-imidazo[1,2-a]pyrazine.[8]

Reactivity and Key Chemical Transformations

The chemical behavior of 2-Bromoimidazo[1,2-a]Jpyrazine is dictated by the electronic
properties of the fused ring system and the presence of the bromine atom.

Regioselectivity in Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic aromatic substitution. The
five-membered imidazole ring is more electron-rich than the six-membered pyrazine ring,
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making it the preferred site of attack. Theoretical and experimental data show that electrophilic
attack preferentially occurs at the C3 position.[9] This is because the carbocation intermediate
formed by attack at C3 is more stable, as it allows the six-membered ring to maintain its
aromaticity.[9] Direct bromination of the parent imidazo[1,2-a]pyrazine typically yields the 3-
bromo derivative or di/tri-brominated products under harsher conditions.[2] Therefore, the
synthesis of the pure 2-bromo isomer requires a strategy that builds the ring system with the
bromine already in place, rather than attempting direct bromination of the scaffold.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the bromine atom at the C2 position is its function as a leaving group in
transition-metal-catalyzed cross-coupling reactions. This opens a vast landscape for synthetic
diversification.

e Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing ary!l or
alkyl groups.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for installing
amine-containing side chains that are prevalent in bioactive molecules.[7]

e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
« Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions are foundational in modern medicinal chemistry for building molecular
complexity and exploring SAR. The 2-bromo isomer is a key building block for creating libraries
of 2-substituted imidazo[1,2-a]pyrazines.
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Caption: Key cross-coupling reactions of 2-Bromoimidazo[1,2-a]pyrazine.

Applications in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics.
2-Bromoimidazo[1,2-a]pyrazine serves as a critical starting material for accessing derivatives
with potent biological activity.

Inhibitors of Bacterial Secretion Systems

A notable application is in the development of inhibitors for bacterial virulence factors. For
instance, novel 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors
of the VirB11 ATPase HP0525, a key component of the bacterial type 1V secretion system.[7]
This system is vital for the pathogenicity of several important Gram-negative bacteria, including
Helicobacter pylori. The synthesis of these inhibitors often relies on functionalizing a
brominated imidazo[1,2-a]pyrazine core to build the final pharmacophore.[7]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b7963593?utm_src=pdf-body-img
https://www.benchchem.com/product/b7963593?utm_src=pdf-body
https://www.benchchem.com/product/b7963593?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4339681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4339681/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7963593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Anticancer Agents

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant potential as
anticancer agents.[10] Their structural similarity to purines allows them to interfere with DNA
replication and other cellular processes in cancer cells. The ability to use 2-
Bromoimidazo[1,2-a]Jpyrazine to install a wide variety of substituents via cross-coupling
enables the fine-tuning of activity against specific cancer cell lines and targets, such as protein
kinases.[1]

Conclusion

2-Bromoimidazo[1,2-a]pyrazine is more than just a chemical compound; it is a strategic tool
for drug discovery and development. Its structure, characterized by the versatile imidazo[1,2-
a]pyrazine core and a synthetically tractable bromine handle at the C2 position, provides an
ideal platform for the synthesis of diverse and complex molecules. The robust synthetic routes
to this compound and its predictable reactivity in powerful cross-coupling reactions ensure its
continued importance for researchers and scientists dedicated to creating the next generation
of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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